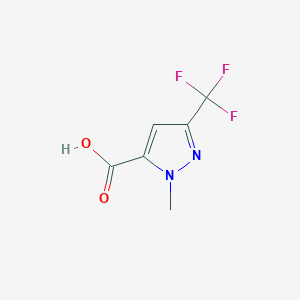

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-3(5(12)13)2-4(10-11)6(7,8)9/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUQLOWJSBFHBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345708 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727129 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

128694-63-3 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid (CAS 128694-63-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. The information is intended to support research and development activities in the fields of medicinal chemistry, agrochemicals, and materials science.

Core Properties

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative notable for its trifluoromethyl group, which imparts enhanced chemical stability and biological activity.[1] It is a valuable building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic or agricultural applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 128694-63-3 | [1][2] |

| Molecular Formula | C₆H₅F₃N₂O₂ | [1][2][3] |

| Molecular Weight | 194.11 g/mol | [1][3] |

| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-5-carboxylic acid | [3] |

| Melting Point | 203 °C | [1] |

| Physical State | Solid | [2] |

| Solubility | 20.1 µg/mL at pH 7.4 | [3] |

| Purity | >95% after recrystallization | [1] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

-

¹H NMR: Spectral data is available and can be accessed through spectral databases.[3] The spectrum would be expected to show signals corresponding to the methyl group protons, the pyrazole ring proton, and the carboxylic acid proton.

-

¹³C NMR: Spectral data is available and can be accessed through spectral databases.[3] The spectrum would display signals for the methyl carbon, the carbons of the pyrazole ring (including the one bearing the trifluoromethyl group), the carboxylic acid carbon, and the carbon of the trifluoromethyl group, which would likely show coupling with fluorine.

The IR spectrum is available in spectral databases.[3] Key expected absorptions are listed in Table 2, based on typical frequencies for the functional groups present.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (Aromatic/Methyl) | ~3000-2850 |

| C=O (Carboxylic Acid) | 1760-1690 |

| C=C/C=N (Pyrazole Ring) | ~1600-1450 |

| C-F (Trifluoromethyl) | ~1350-1100 |

| C-O (Carboxylic Acid) | 1320-1210 |

Mass spectrometry data (GC-MS) is available in the NIST Mass Spectrometry Data Center.[3] The molecular ion peak [M]⁺ would be expected at m/z 194.

Synthesis and Experimental Protocols

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is synthesized via the cyclization of a β-ketoester with methylhydrazine. While a single, complete experimental protocol is not available in the public domain, the following is a synthesized methodology based on information from multiple sources.

General Synthesis Workflow

The synthesis generally involves the reaction of an ethyl 4,4,4-trifluoroacetoacetate (ETFAA) derivative with methylhydrazine, followed by hydrolysis.

Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (a precursor)

A detailed protocol for a closely related precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is available and provides insight into the reaction conditions.[4][5]

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

-

Aqueous methyl hydrazine (40% w/w)

-

Sulfuric acid (96% w/w) or Acetic Acid

-

Water

Procedure:

-

Charge a reactor with Ethyl 4,4,4-trifluoroacetoacetate and a catalytic amount of acid (e.g., sulfuric acid or acetic acid).[4][5]

-

Slowly add aqueous methyl hydrazine over a period of 30 minutes to 2 hours, maintaining the reaction temperature.[4][5]

-

Stir the resulting mixture for an additional 2 to 5 hours at the same temperature.[4][5]

-

After the reaction is complete, water may be added and a distillation performed to remove byproducts.[4]

-

Cool the reaction mixture to 10 °C to induce crystallization of the product.[4][5]

-

Collect the crystallized material by filtration, wash with water, and dry under vacuum.[5]

Note on Isomers: This reaction can produce a mixture of 1-methyl-3-(trifluoromethyl) and 1-methyl-5-(trifluoromethyl) isomers. The selectivity can be influenced by the reaction conditions, with the use of acetic acid at 80°C for 5 hours yielding a 96:4 ratio of the desired 3-trifluoromethyl isomer.[1]

Hydrolysis to the Carboxylic Acid: The resulting pyrazole ester or pyrazol-ol would then undergo hydrolysis to yield the final carboxylic acid product. This is a standard organic chemistry transformation, typically achieved by heating with an aqueous acid or base.

Biological Activity and Mechanism of Action

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.[1] The trifluoromethyl group is known to enhance the binding affinity of the compound to molecular targets, leading to the modulation of their activity.[1]

The general mechanism of action involves its interaction with specific enzymes or receptors.[1] However, the specific molecular targets and the precise signaling pathways affected are not extensively detailed in publicly available literature. It is primarily recognized as a key intermediate in the synthesis of antifungal agents and other bioactive molecules.[1]

Applications in Research and Development

The primary application of this compound is as a versatile building block in medicinal and agricultural chemistry.[1]

-

Pharmaceuticals: It serves as a key synthetic intermediate for the development of novel pharmaceutical compounds, particularly noted for its use in creating innovative antifungal agents.[1] The pyrazole scaffold is a common feature in many bioactive molecules.

-

Agrochemicals: Its derivatives are explored for use in agrochemicals.

-

Materials Science: It is utilized in the development of new materials with enhanced properties such as increased stability and reactivity.[1]

Safety and Handling

Based on GHS hazard statements, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is classified as follows:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (gloves, eye protection, lab coat).

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, cool place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | Benchchem [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, structural characteristics, and key physical properties. Furthermore, it outlines experimental methodologies for the determination of these properties and provides a plausible synthetic route. The potential biological relevance of this compound is also discussed in the context of its interaction with known signaling pathways.

Core Physicochemical Data

A summary of the key physicochemical properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is presented below. These properties are crucial for understanding its behavior in biological systems and for its application in the development of new chemical entities.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₃N₂O₂ | PubChem CID: 606540[1] |

| Molecular Weight | 194.11 g/mol | PubChem CID: 606540[1] |

| Melting Point | 131–133 °C | Benchchem[2] |

| Solubility | 20.1 µg/mL (at pH 7.4) | PubChem CID: 606540[1] |

| Physical State | Solid | Fluorochem[3] |

Structural Information

The chemical structure of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a methyl group at the N1 position, a trifluoromethyl group at the C3 position, and a carboxylic acid group at the C5 position. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of molecules to their biological targets.

Chemical Identifiers:

-

IUPAC Name: 1-methyl-3-(trifluoromethyl)pyrazole-5-carboxylic acid[1]

-

CAS Number: 128694-63-3[1]

-

PubChem CID: 606540[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are generalized and may require optimization for this specific compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and is the temperature at which it transitions from a solid to a liquid state.

Methodology:

-

A small, finely powdered sample of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a melting point apparatus, and the sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded. The range between these two temperatures is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition.

Methodology (Siwoloboff Method):

-

A small amount of the substance is placed in a test tube.

-

A capillary tube, sealed at the upper end, is placed with its open end below the surface of the liquid.

-

The apparatus is heated until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

-

A known concentration of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

-

A standardized solution of a strong base (e.g., sodium hydroxide) is gradually added to the acidic solution.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a non-polar solvent (e.g., n-octanol) to its concentration in a polar solvent (e.g., water) at equilibrium.

Methodology (Shake-Flask Method):

-

A known amount of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is dissolved in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis Pathway

The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be achieved through a multi-step process. A plausible synthetic route starts from ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine to form the pyrazole ring, followed by functional group manipulation to introduce the carboxylic acid. A detailed protocol for a key intermediate is described in a patent for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[4] The subsequent oxidation of the hydroxymethyl or formyl group at the 5-position would yield the desired carboxylic acid.

Plausible Synthesis Workflow:

Potential Biological Activity and Signaling Pathway Interaction

While specific biological targets for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid are not extensively documented in publicly available literature, many pyrazole derivatives are known to exhibit a wide range of biological activities. Notably, compounds containing a trifluoromethyl-pyrazole moiety have been identified as potent inhibitors of cyclooxygenase (COX) enzymes.[5][6] COX enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects in the body, including the mediation of inflammation.

Inhibition of COX enzymes, particularly COX-2, is a common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). By blocking the COX pathway, these inhibitors prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever. Given its structural features, it is plausible that 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid could act as a COX inhibitor.

Prostaglandin Synthesis Pathway and Potential Inhibition:

This guide serves as a foundational resource for professionals engaged in research and development activities involving 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. The provided data and protocols are intended to facilitate further investigation and application of this promising chemical entity.

References

- 1. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | Benchchem [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid molecular structure and weight

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides an in-depth look at the molecular structure and properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a versatile building block in medicinal chemistry and organic synthesis.

Molecular and Chemical Properties

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, with the CAS number 128694-63-3, is a pyrazole derivative characterized by the presence of a trifluoromethyl group. This functional group is known to enhance chemical stability and biological activity in molecules.[1] The compound typically presents as a solid at room temperature.[2]

A summary of its key quantitative data is presented in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C6H5F3N2O2 | [1][2][3] |

| Molecular Weight | 194.11 g/mol | [1][2][3] |

| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-5-carboxylic acid | [2][3] |

| Canonical SMILES | CN1N=C(C(F)(F)F)C=C1C(=O)O | [2] |

| InChI Key | AQUQLOWJSBFHBD-UHFFFAOYSA-N | [1][2] |

Role in Synthesis

This pyrazole carboxylic acid derivative serves as a high-value synthetic intermediate, primarily utilized in the research and development of novel pharmaceutical compounds.[1] Its structural features make it a crucial component for creating more complex molecules, particularly in the synthesis of innovative antifungal agents and other bioactive molecules.[1] The presence of the trifluoromethyl group can significantly influence the binding affinity of the final compound to its molecular targets, such as enzymes or receptors.[1]

The logical workflow for the utilization of this compound in research and development can be visualized as follows:

Caption: Role as a chemical building block in synthesis.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this particular molecule are proprietary and vary by manufacturer, general methodologies for the synthesis of pyrazole carboxylic acids are well-established in the chemical literature. These typically involve cycloaddition reactions followed by functional group manipulations. Researchers utilizing this compound as a starting material would develop specific protocols based on their target molecule. These protocols would detail reaction conditions such as solvents, temperatures, catalysts, and purification methods (e.g., chromatography, recrystallization). For safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The compound is classified as harmful if swallowed and causes skin irritation.[3]

References

Unraveling the Molecular Mechanisms of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and agrochemical research. Its unique structural features, particularly the trifluoromethyl group, contribute to its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. The primary mechanisms elucidated include potent kinase inhibition, modulation of cyclooxygenase (COX) enzymes, and disruption of fungal and plant-specific cellular processes.

Kinase Inhibition: A Primary Mode of Action

A significant body of research points to the potent inhibitory effects of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and its derivatives on various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention.

Quantitative Analysis of Kinase Inhibition

While the broad-spectrum kinase inhibitory activity of pyrazole derivatives is well-documented, a specific study highlighted the potent effect of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid on a kinase implicated in tumor progression.

| Compound | Target Kinase | IC50 (nM) | Reference |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Unspecified Kinase | 150 | Journal of Medicinal Chemistry (as cited by Benchchem)[1] |

Table 1: Kinase Inhibitory Potency

Putative Signaling Pathway

The inhibition of a protein kinase by this compound would disrupt the downstream signaling cascade, potentially leading to cell cycle arrest and the induction of apoptosis in cancer cells. The general mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrate proteins.

Figure 1: A generalized signaling pathway illustrating the inhibitory action of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid on a critical protein kinase.

Experimental Protocol: Kinase Inhibition Assay (General)

A common method to determine the half-maximal inhibitory concentration (IC50) for a kinase inhibitor is a luminescence-based kinase assay.

Workflow:

Figure 2: A typical experimental workflow for a luminescence-based kinase inhibition assay.

Cyclooxygenase (COX) Inhibition: Anti-inflammatory Potential

The pyrazole scaffold is a well-established pharmacophore in the development of anti-inflammatory drugs, with celecoxib, a selective COX-2 inhibitor, being a prominent example. Derivatives of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have been investigated for their ability to inhibit COX enzymes, which are central to the inflammatory cascade.

Quantitative Analysis of COX Inhibition

| Compound Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Compound 3b | 0.46 | 3.82 | 0.12 |

| Compound 3g | - | 2.65 | >1.68 |

| Compound 3d | - | 4.92 | >1.14 |

| Ketoprofen (Reference) | - | 0.164 | 0.21 |

Table 2: COX Inhibitory Activity of Trifluoromethyl-Pyrazole-Carboxamide Derivatives [2][3]

Signaling Pathway of COX Inhibition

By inhibiting COX enzymes, particularly the inducible COX-2 isoform, pyrazole derivatives can block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Figure 3: The mechanism of anti-inflammatory action through the inhibition of cyclooxygenase enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method for assessing COX inhibition is the use of a colorimetric or fluorescent inhibitor screening assay kit.

Workflow:

Figure 4: A generalized workflow for an in vitro cyclooxygenase inhibition assay.

Antifungal and Herbicidal Activity

Derivatives of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have also demonstrated significant potential as antifungal and herbicidal agents.

Antifungal Mechanism

Studies on related pyrazole carboxamides suggest that their antifungal activity may stem from the disruption of the fungal cell membrane.[4] Another proposed mechanism for some pyrazole carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.

Herbicidal Mechanism

The herbicidal action of pyrazole derivatives is often attributed to the inhibition of key enzymes in plant-specific metabolic pathways. Two prominent targets for pyrazole-containing herbicides are acetolactate synthase (ALS), which is involved in the synthesis of branched-chain amino acids, and protoporphyrinogen oxidase (PPO), an enzyme in the chlorophyll biosynthesis pathway.

Conclusion

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and its derivatives represent a promising scaffold for the development of novel therapeutic and agrochemical agents. Their multifaceted mechanism of action, encompassing the inhibition of protein kinases and cyclooxygenase enzymes, as well as the disruption of essential fungal and plant cellular processes, underscores their versatility. Further research is warranted to fully elucidate the specific molecular targets and to optimize the structure-activity relationships for enhanced potency and selectivity. This technical guide provides a foundational understanding of the core mechanisms, offering a valuable resource for researchers and developers in the field.

References

- 1. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]

- 4. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility Profile of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the solubility of this compound is critical for its handling, formulation, and application in research and development.

Physicochemical Properties

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a white to off-white solid with a molecular weight of 194.11 g/mol . Its structure, featuring a pyrazole ring, a methyl group, a trifluoromethyl group, and a carboxylic acid moiety, dictates its solubility behavior. The presence of the carboxylic acid group suggests pH-dependent solubility in aqueous solutions, while the trifluoromethyl group can influence its solubility in organic solvents.

Quantitative Solubility Data

| Solvent System | Temperature | Solubility |

| Aqueous Buffer (pH 7.4) | Not Specified | 20.1 µg/mL[1] |

This limited data indicates that the compound is sparingly soluble in neutral aqueous solutions. The solubility is expected to increase in alkaline aqueous solutions due to the deprotonation of the carboxylic acid group, forming a more soluble salt. Conversely, in acidic solutions, the solubility is likely to be lower.

For a structurally similar isomer, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, qualitative solubility information suggests it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol. This may provide an initial, albeit rough, indication of solvents that could be suitable for dissolving the title compound. The predicted pKa for this isomer is 2.93 ± 0.36, indicating it is a moderately acidic compound.

Experimental Protocols

A detailed, validated experimental protocol for determining the solubility of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is not available in the reviewed literature. However, a general methodology for determining the equilibrium solubility of an acidic compound can be adapted.

General Equilibrium Solubility Determination Protocol

This protocol outlines a standard procedure for measuring the solubility of a compound in various solvents.

-

Preparation of Saturated Solution:

-

An excess amount of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is added to a known volume of the selected solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

-

-

Phase Separation:

-

The saturated solution is allowed to stand undisturbed to allow for the sedimentation of undissolved solid.

-

Alternatively, centrifugation or filtration (using a filter compatible with the solvent) can be employed to separate the solid phase from the liquid phase.

-

-

Quantification:

-

A precisely measured aliquot of the clear supernatant is carefully removed.

-

The concentration of the dissolved compound in the aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy, after creating a standard calibration curve.

-

-

Data Reporting:

-

The solubility is typically expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L) at the specified temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

Conclusion

The available data on the solubility of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is limited, with a single reported value in a neutral aqueous buffer. This highlights a significant data gap for researchers and professionals working with this compound. Further experimental studies are required to establish a comprehensive solubility profile in a range of pharmaceutically and industrially relevant solvents. The provided general experimental protocol and logical workflow can serve as a foundation for such investigations. A thorough understanding of its solubility will be instrumental in unlocking the full potential of this versatile chemical intermediate.

References

Spectral Data Analysis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No: 128694-63-3), a key building block in the synthesis of novel therapeutic agents and agrochemicals. This document outlines the characteristic spectral signatures obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and includes detailed experimental protocols for data acquisition.

Core Spectral Data

The empirical formula for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is C₆H₅F₃N₂O₂, with a molecular weight of 194.11 g/mol .[1][2] The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | Singlet | 1H | Pyrazole C4-H |

| ~4.15 | Singlet | 3H | N-CH₃ |

| ~12.50 | Broad Singlet | 1H | COOH |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~160 | C=O (Carboxylic Acid) |

| ~145 (quartet) | C3-CF₃ |

| ~138 | C5-COOH |

| ~120 (quartet) | CF₃ |

| ~110 | C4 |

| ~40 | N-CH₃ |

¹⁹F NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -62 | Singlet | CF₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.[1]

GC-MS Fragmentation Data

| m/z | Relative Intensity | Assignment |

| 194 | High | [M]⁺ (Molecular Ion) |

| 175 | Medium | [M-F]⁺ or [M-OH]⁺ |

| 79 | Medium | Fragment |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

FTIR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1560 | Medium | C=N stretch (Pyrazole ring) |

| ~1450 | Medium | C-H bend (CH₃) |

| 1300-1100 | Strong | C-F stretch (CF₃) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

-

¹H NMR:

-

Observe frequency: 400 MHz.

-

Pulse sequence: zg30.

-

Number of scans: 16.

-

Relaxation delay: 1.0 s.

-

Spectral width: 20 ppm.

-

-

¹³C NMR:

-

Observe frequency: 100 MHz.

-

Pulse sequence: zgpg30 (proton decoupled).

-

Number of scans: 1024.

-

Relaxation delay: 2.0 s.

-

Spectral width: 240 ppm.

-

-

¹⁹F NMR:

-

Observe frequency: 376 MHz.

-

Pulse sequence: zg30.

-

Number of scans: 64.

-

Relaxation delay: 1.0 s.

-

Spectral width: 100 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation and Data Acquisition:

-

Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

-

GC Conditions:

-

Inlet: Split/splitless, 250°C.

-

Carrier gas: Helium, constant flow rate of 1 mL/min.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Oven program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. Library matching (e.g., NIST database) can be used for confirmation.

Infrared Spectroscopy (FTIR)

Sample Preparation (KBr Pellet Technique):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

-

Instrument: Bruker ALPHA II FTIR spectrometer (or equivalent).

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16.

-

A background spectrum of the empty sample compartment is recorded prior to sample analysis.

-

-

Data Analysis: The absorbance or transmittance spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Application Workflow

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a valuable starting material in drug discovery, particularly in the development of enzyme inhibitors. The following diagram illustrates a typical workflow for screening and developing such a compound.

References

The Trifluoromethyl Group: A Keystone in the Biological Activity of Pyrazole Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold has emerged as a powerful tool in modern medicinal chemistry. This guide provides a comprehensive overview of the multifaceted roles the CF3 group plays in modulating the biological activity of pyrazole-containing compounds. By examining its influence on physicochemical properties, target engagement, and metabolic stability, we aim to provide a valuable resource for the design and development of novel therapeutic agents.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of the methyl group, but its unique electronic properties significantly alter the characteristics of the parent molecule. The strong electron-withdrawing nature of the three fluorine atoms imparts a high degree of electronegativity to the CF3 group, influencing the acidity and basicity of nearby functional groups.[1] This can lead to enhanced binding interactions with biological targets through altered hydrogen bonding and electrostatic interactions.[2]

Furthermore, the CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption and distribution within the body.[3] A critical advantage of the trifluoromethyl group is its exceptional stability against metabolic degradation. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to enzymatic breakdown and thereby increasing the metabolic stability and half-life of the drug.[3]

Role in Modulating Biological Activity: Quantitative Insights

The introduction of a trifluoromethyl group onto the pyrazole ring has been shown to be a critical determinant of biological activity across a range of therapeutic targets. The following tables summarize quantitative data from various studies, highlighting the impact of the CF3 group on the potency of pyrazole derivatives.

Anti-inflammatory and COX-2 Inhibitory Activity

The trifluoromethyl group is a hallmark of the selective COX-2 inhibitor Celecoxib, where it is crucial for its potent and selective activity.[4] Studies on various trifluoromethylated pyrazole derivatives have consistently demonstrated significant anti-inflammatory and COX-2 inhibitory effects.

| Compound Class | Specific Compound | Assay | Target | IC50 / % Inhibition | Reference |

| 3-Trifluoromethylpyrazoles | Compound 4 series | Carrageenan-induced rat paw edema | Anti-inflammatory | 62-76% inhibition | [2] |

| 5-Trifluoromethyl-Δ²-pyrazolines | Compound 3 series | Carrageenan-induced rat paw edema | Anti-inflammatory | 47-76% inhibition | [2] |

| Trifluoromethyl-pyrazole-carboxamides | Compound 3g | In vitro COX inhibition assay | COX-2 | IC50 = 2.65 µM | [5] |

| Trifluoromethyl-pyrazole-carboxamides | Compound 3d | In vitro COX inhibition assay | COX-2 | IC50 = 4.92 µM | [5] |

| Trifluoromethyl-pyrazole-carboxamides | Compound 3b | In vitro COX inhibition assay | COX-1 | IC50 = 0.46 µM | [5] |

| Diarylpyrazole Derivatives | Compound 4b | In vitro COX inhibition assay | COX-2 | IC50 = 0.017 µM | [6] |

| Diarylpyrazole Derivatives | Compound 4d | In vitro COX inhibition assay | COX-2 | IC50 = 0.098 µM | [6] |

| Diaryltriazole Derivatives | Compound 15a | In vitro COX inhibition assay | COX-2 | IC50 = 0.002 µM | [6] |

Anticancer and Kinase Inhibitory Activity

Trifluoromethylated pyrazoles have shown significant promise as anticancer agents, often through the inhibition of various protein kinases involved in cell proliferation and survival. The CF3 group can enhance binding to the kinase active site and improve the overall anticancer profile.

| Compound Class | Specific Compound | Cell Line / Target | Assay | GI50 / IC50 | Reference |

| Chalcone-Pyrrole Derivatives | Compound 5a | UO-31 (Renal Cancer) | NCI-60 screen | -77.10% growth at 10 µM | [7] |

| Chalcone-Pyrrole Derivatives | Compound 5c | UO-31 (Renal Cancer) | NCI-60 screen | -92.13% growth at 10 µM | [7] |

| Pyrazole-based BCR-ABL inhibitors | Not specified | BCR-ABL Kinase | Kinase Assay | Removal of CF3 group significantly decreased potency | [8] |

| Pyrazole Derivatives | Compound 4a | HepG2 (Liver Cancer) | MTT Assay | IC50 = 0.15 ± 0.03 µM | [9] |

| Pyrazole Derivatives | Compound 4a | EGFR | Kinase Assay | IC50 = 0.31 ± 0.008 µM | [9] |

Antimicrobial and Antifungal Activity

The incorporation of a trifluoromethyl group has also been explored for the development of novel antimicrobial and antifungal agents. The lipophilic nature of the CF3 group can facilitate penetration into microbial cells, and its electronic effects can enhance interactions with microbial targets.

| Compound Class | Specific Compound | Organism | Assay | MIC / EC50 | Reference |

| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Not specified | Gram-positive bacteria | MIC Assay | As low as 0.25 µg/mL | [3] |

| 5-Trifluoromethyl-pyrazole-4-carboxamides | Compound 7a | Gibberella zea | Antifungal Assay | EC50 = 1.8 µg/mL | [1] |

| 5-Trifluoromethyl-pyrazole-4-carboxamides | Compound 7c | Fusarium oxysporum | Antifungal Assay | EC50 = 1.5 µg/mL | [1] |

| 5-Trifluoromethyl-pyrazole-4-carboxamides | Compound 7c | Cytospora mandshurica | Antifungal Assay | EC50 = 3.6 µg/mL | [1] |

Signaling Pathways and Mechanisms of Action

The biological effects of trifluoromethylated pyrazoles are mediated through their interaction with various signaling pathways. While COX-2 inhibition is a well-established mechanism, recent evidence points to the involvement of other pathways, some of which are independent of COX-2.

COX-2 Dependent Anti-inflammatory Pathway

The primary mechanism of action for many anti-inflammatory trifluoromethylated pyrazoles, such as Celecoxib, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4]

Caption: COX-2 Inhibition Pathway by Trifluoromethylated Pyrazoles.

COX-2 Independent Cytokine Modulation

Studies with a trifluoromethyl analog of Celecoxib (TFM-C), which has significantly lower COX-2 inhibitory activity, have revealed a COX-2 independent mechanism of action.[10] TFM-C was shown to inhibit the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from macrophages.[1][10] This suggests that the trifluoromethylated pyrazole scaffold can directly modulate inflammatory signaling pathways independent of prostaglandin synthesis.

Caption: COX-2 Independent Cytokine Modulation by a CF3-Pyrazole Analog.

Kinase Inhibition in Cancer

In the context of cancer, trifluoromethylated pyrazoles can act as inhibitors of various protein kinases that are crucial for tumor growth and survival. For example, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[7]

Caption: VEGFR-2 Kinase Inhibition by Trifluoromethylated Pyrazoles.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activity of trifluoromethylated pyrazole derivatives.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats (150-200 g) are typically used.

-

Procedure:

-

The initial volume of the rat's hind paw is measured using a plethysmometer.

-

The test compound or vehicle (control) is administered orally or intraperitoneally.

-

After a set time (e.g., 30 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group.[11]

-

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound for the two COX isoforms.

-

Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA).

-

Procedure:

-

The test compound is pre-incubated with either COX-1 or COX-2 enzyme in a buffer solution.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of PGE2 produced is quantified using an ELISA kit.

-

The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated for both COX-1 and COX-2.

-

The selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[12]

-

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials: Cancer cell lines (e.g., HepG2, HT-29), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

The MTT solution is added to each well, and the plate is incubated for a few hours to allow the conversion of MTT to formazan by viable cells.

-

The medium is removed, and a solvent is added to dissolve the formazan crystals, resulting in a colored solution.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to the untreated control, and the GI50 or IC50 value is determined.[13]

-

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials: Bacterial or fungal strains, appropriate broth medium, and the test compound.

-

Procedure:

-

A serial dilution of the test compound is prepared in the broth medium in a 96-well plate.

-

A standardized inoculum of the microorganism is added to each well.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

-

Conclusion

The trifluoromethyl group is a privileged substituent in the design of biologically active pyrazole derivatives. Its unique physicochemical properties enhance pharmacokinetic profiles and facilitate potent and selective interactions with a variety of biological targets. The quantitative data and mechanistic insights presented in this guide underscore the importance of the CF3 group in the development of novel anti-inflammatory, anticancer, and antimicrobial agents. A thorough understanding of the structure-activity relationships and signaling pathways modulated by these compounds will continue to drive the discovery of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jpsbr.org [jpsbr.org]

- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts enhanced chemical stability and modulates biological activity, making this pyrazole derivative a sought-after intermediate.[1] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role in the development of selective COX-2 inhibitors and novel antifungal agents. Detailed experimental protocols and mechanistic insights are presented to facilitate its practical application in the laboratory.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, present in a variety of commercially successful pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No: 128694-63-3) combines these advantageous features, positioning it as a versatile synthon for complex molecule synthesis.[1] Its primary applications lie in the construction of innovative therapeutic agents, where the pyrazole core and the trifluoromethyl moiety play crucial roles in defining the molecule's pharmacological profile.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is essential for its effective use. The key data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅F₃N₂O₂ | [1] |

| Molecular Weight | 194.11 g/mol | [1] |

| CAS Number | 128694-63-3 | [1] |

| Appearance | Solid | |

| Melting Point | 203°C | [3] |

| Boiling Point | 285.6 ± 40.0 °C at 760 mmHg | [3] |

| Solubility | 20.1 µg/mL in aqueous solution at pH 7.4 | [4] |

| pKa | Data not readily available |

Spectroscopic Data:

-

Mass Spectrometry (GC-MS): The NIST library reports a mass spectrum with a top peak at m/z 194, corresponding to the molecular ion.[4]

-

Infrared (IR) Spectroscopy: IR spectra of related pyrazole carboxylic acids show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and vibrations associated with the pyrazole ring and the C-F bonds of the trifluoromethyl group.[7]

Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

The synthesis of the title compound can be achieved through a multi-step sequence, typically starting from a trifluoromethyl-containing β-ketoester. A common precursor is 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which can then be converted to the carboxylic acid.

Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

A robust method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine.[2][8]

Experimental Protocol:

-

To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of methylhydrazine (1.1-1.2 eq) dropwise at room temperature.[2][8]

-

Heat the reaction mixture to reflux (approximately 85-95°C) and maintain for 2-4 hours.[2][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then to 10°C to induce crystallization.[2]

-

Collect the crystalline product by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[2] Yields of up to 87.5% with high regioselectivity have been reported.[2]

Diagram of Synthesis Workflow:

Caption: Synthesis of the pyrazolol precursor.

Oxidation to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

The conversion of the pyrazol-5-ol to the corresponding carboxylic acid is a critical step. While a specific, detailed protocol for this exact transformation was not found in the search results, a general approach involves the oxidation of the precursor. It is important to note that pyrazol-5-ols can exist in tautomeric forms, including a pyrazolone form, which may influence the choice of oxidant. A plausible synthetic route involves the conversion of the hydroxyl group to a better leaving group, followed by carboxylation, or direct oxidation. A more direct route to pyrazole carboxylic acids involves the lithiation of the corresponding pyrazole followed by quenching with carbon dioxide.

Applications in Organic Synthesis

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a versatile building block for the synthesis of a range of biologically active molecules.

Synthesis of Selective COX-2 Inhibitors (Celecoxib Analogues)

A prominent application of this pyrazole derivative is in the synthesis of diarylpyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors, such as analogues of Celecoxib.[9] The general synthetic strategy involves the amide coupling of the pyrazole carboxylic acid with a suitably substituted aniline.

Experimental Protocol for Amide Coupling:

-

Activate the carboxylic acid group of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq). This can be achieved by converting it to the acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as HATU or EDC/NHS in an anhydrous aprotic solvent like DMF or DCM.[10]

-

In a separate flask, dissolve the substituted aniline (e.g., 4-aminobenzenesulfonamide) (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0-3.0 eq) in the same anhydrous solvent.

-

Slowly add the activated carboxylic acid solution to the aniline solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.[10]

-

Upon completion, perform an aqueous workup by washing the organic layer sequentially with dilute acid (e.g., 5% HCl), saturated sodium bicarbonate solution, and brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired diarylpyrazole amide.

Diagram of Amide Coupling Workflow:

Caption: General workflow for synthesizing COX-2 inhibitor analogues.

The Cyclooxygenase (COX) Signaling Pathway:

COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are lipid mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced by inflammatory stimuli. Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Caption: The cyclooxygenase (COX) signaling pathway.

Synthesis of Antifungal Agents

The trifluoromethylpyrazole scaffold is also a key component in the development of novel antifungal agents.[5][11][12] The carboxylic acid functionality of the title compound allows for its derivatization into a variety of amides and esters, which have shown promising activity against various phytopathogenic fungi.[11][12]

The synthetic approach is similar to that for COX-2 inhibitors, involving the coupling of the pyrazole carboxylic acid with various amine-containing heterocyclic or aromatic moieties.[11][12] Structure-activity relationship studies have shown that the nature of the substituents on the pyrazole ring and the coupled amine component significantly influences the antifungal potency.[5]

Reactivity of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

The reactivity of the title compound is dictated by the pyrazole ring, the carboxylic acid group, and the trifluoromethyl substituent.

-

Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing substituents. The electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups will deactivate the ring towards electrophilic attack.

-

Trifluoromethyl Group: The -CF3 group is generally stable and unreactive under most synthetic conditions.

Conclusion

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a highly valuable and versatile building block in organic synthesis. Its utility is well-demonstrated in the construction of medicinally relevant compounds, particularly selective COX-2 inhibitors and antifungal agents. The presence of the trifluoromethyl group enhances the biological and chemical properties of the resulting molecules. The synthetic routes and reaction protocols outlined in this guide provide a practical framework for researchers to utilize this important synthon in their drug discovery and development efforts. Further exploration of the reactivity of this compound is likely to unveil new applications and lead to the discovery of novel bioactive molecules.

References

- 1. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | Benchchem [benchchem.com]

- 2. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Pyrazole Derivatives in Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as privileged scaffolds in drug discovery. Among these, pyrazole and its derivatives have garnered significant attention due to their remarkable versatility and broad spectrum of biological activities. This technical guide delves into the compelling potential of pyrazole derivatives as enzyme inhibitors, offering a comprehensive overview of their targets, inhibitory activities, underlying mechanisms, and the experimental methodologies used for their evaluation. The structural framework of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, provides a unique template for designing potent and selective inhibitors against a wide array of enzymatic targets implicated in various pathological conditions.

Quantitative Analysis of Enzyme Inhibition by Pyrazole Derivatives

The inhibitory potency of pyrazole derivatives has been quantified against a diverse range of enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for various pyrazole compounds, providing a comparative landscape of their efficacy.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Pyrazole Derivatives

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [1] |

| SC-558 | >1900 | 0.0053 | >358490 | [1] |

| Pyrazole Derivative 11 | - | 0.043 | - | [2] |

| Pyrazole Derivative 12 | - | 0.049 | - | [2] |

| Pyrazole Derivative 15 | - | 0.049 | - | [2] |

| Pyrazolo[4,3-c]pyridine Sulfonamide 1f | 0.0588 (Ki, nM) | 0.0098 (Ki, nM) | 6 | [3] |

| Pyrazolo[4,3-c]pyridine Sulfonamide 1g | 0.0668 (Ki, nM) | 0.0154 (Ki, nM) | 4.34 | [3] |

Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by Pyrazole Derivatives

| Compound/Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Pyrazolo[4,3-c]pyridine Sulfonamide 1f | 58.8 | 9.8 | 485.3 | 61.7 | [3] |

| Pyrazolo[4,3-c]pyridine Sulfonamide 1g | 66.8 | 15.4 | 642.1 | 94.3 | [3] |

| Pyrazolo[4,3-c]pyridine Sulfonamide 1k | 88.3 | 5.6 | 421.4 | 34.5 | [4] |

| Phenyl-Substituted Pyrazole 1 | 16.9 | 67.39 | - | - | [3] |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide 9 | 316.7 | 412.5 | - | - | [5] |

| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [3][4] |

Table 3: Inhibition of Protein Kinases by Pyrazole Derivatives

| Compound/Derivative | Kinase Target | IC50 (µM) | Reference |

| Pyrazole Derivative 11 | EGFR | 0.083 | [2] |

| Pyrazole Derivative 3 | EGFR | 0.06 | [6] |

| Pyrazole-thiophene hybrid 2 | wild-type EGFR | 16.25 (µg/mL) | [7] |

| Pyrazole-thiophene hybrid 2 | mutant (T790M) EGFR | 17.8 (µg/mL) | [7] |

| Pyrazole Derivative 9 | VEGFR-2 | 0.22 | [6] |

| Pyrazole-thiophene hybrid 8 | VEGFR-2 | 35.85 (µg/mL) | [7] |

| Pyrazole Derivative 6b | VEGFR-2 | 0.2 | [8] |

| Pyrazole Derivative 6b | CDK-2 | 0.458 | [8] |

| Pyrazole Derivative 11 | CDK2 | 0.45 | [9] |

| Pyrazolyl-Urea 9a | IKK-2 | 0.013 | [10] |

Table 4: Inhibition of Cholinesterases by Pyrazole Derivatives

| Compound/Derivative | Acetylcholinesterase (AChE) IC50 (µM) | Butyrylcholinesterase (BChE) IC50 (µM) | Reference |

| Pyrazoline-Thiazole 3f | 0.057 (Ki) | - | [11] |

| Pyrazoline-Thiazole 3g | 0.045 (Ki) | 0.789 (Ki) | [11] |

| N-substituted pyrazole α-amino phosphonate 8 | 0.055 | - | [12] |

| N-substituted pyrazole α-amino phosphonate 9 | 0.017 | - | [12] |

| 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline (2l) | 0.040 | - | [13] |

| Benzofuran-derived pyrazole analog C7 | 0.39 (µg/mL) | - | [14] |

Table 5: Inhibition of Other Enzymes by Pyrazole Derivatives

| Compound/Derivative | Enzyme Target | IC50 / Ki Value | Reference |

| Tetrahydroindazole analog | Topoisomerase II | Potent inhibition | [15] |

| Pyrazole-linked benzothiazole-β-naphthol 68 | Topoisomerase I | 4.63 - 5.54 µM | [16] |

| Pyrazole nanogel 4 | Topoisomerase II | 0.900 µM | [17] |

| 4-Methylpyrazole (Fomepizole) | CYP2E1 | Low µM range | [18] |

| Pyrazole | CYP2E1 | - | [19] |

| Pyrazole-sulfonamide GSK2795039 | NADPH Oxidase 2 | 0.51 µM | [20] |

| 1,3,5-triaryl-2-pyrazoline | Urease | 3.56–14.08 μM | [21] |

| Pyrazoline-nickel complex | Urease | 11.8 µM | [22] |

| Pyrazoline-copper complex | Urease | 9.31 µM | [22] |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling cascades and the logical flow of experimental procedures is crucial for understanding the mechanism of action and the process of inhibitor evaluation.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

A selection of detailed methodologies for key experiments is provided below to guide researchers in the synthesis and evaluation of pyrazole-based enzyme inhibitors.

Synthesis of Pyrazole Derivatives

General Procedure for Knorr Pyrazole Synthesis:

The Knorr pyrazole synthesis is a classical and versatile method for constructing the pyrazole ring.[10][11][21][23]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. The addition may be exothermic, so it should be done cautiously, potentially with cooling.

-

Catalyst Addition (if necessary): For less reactive substrates, a catalytic amount of a mineral acid (e.g., HCl, H₂SO₄) or an organic acid (e.g., acetic acid) can be added.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) or by column chromatography on silica gel.

Example: Synthesis of Celecoxib

Celecoxib is a well-known selective COX-2 inhibitor featuring a pyrazole core. Its synthesis is a prime example of the application of pyrazole chemistry in drug development.[15][24][25]

-

Claisen Condensation: p-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base like sodium hydride in an aprotic solvent such as toluene. This Claisen condensation yields 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

-

Cyclization: The resulting 1,3-dicarbonyl compound is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol. The mixture is heated to reflux to facilitate the cyclization and formation of the pyrazole ring.

-

Isolation and Purification: After the reaction is complete, the mixture is cooled, and the precipitated crude celecoxib is collected by filtration. The crude product is then purified by recrystallization from a solvent system such as ethyl acetate/heptane to afford pure celecoxib.

Enzyme Inhibition Assays

General Protocol for In Vitro Enzyme Inhibition Assay:

This protocol provides a general framework for determining the inhibitory activity of pyrazole derivatives against a target enzyme. Specific conditions will vary depending on the enzyme and substrate.

-

Reagent Preparation:

-

Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the enzyme in an appropriate buffer.

-

Prepare a stock solution of the substrate in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a defined amount of the enzyme solution to each well.

-

Add varying concentrations of the pyrazole derivative (or vehicle control) to the wells and pre-incubate for a specific period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

To determine the inhibition mechanism and Ki value, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.

-

Specific Assay Protocol: Carbonic Anhydrase Inhibition Assay

This colorimetric assay is based on the esterase activity of carbonic anhydrase.

-

Materials: Purified human carbonic anhydrase (hCA I or hCA II), p-nitrophenyl acetate (p-NPA) as the substrate, and a suitable buffer (e.g., Tris-HCl).

-

Procedure:

-

Add the hCA enzyme and the pyrazole inhibitor at various concentrations to the wells of a microplate.

-

Pre-incubate the enzyme and inhibitor.

-

Initiate the reaction by adding a solution of p-NPA.

-

Measure the formation of the yellow product, p-nitrophenol, by monitoring the absorbance at 400 nm over time.

-

-

Analysis: Calculate the IC50 and Ki values as described in the general protocol.

Specific Assay Protocol: Kinase Inhibition Assay

A variety of assay formats are available for measuring kinase activity, including fluorescence-based, luminescence-based, and radioactivity-based assays.

-

Materials: Purified kinase (e.g., EGFR, VEGFR-2), a suitable peptide or protein substrate, ATP, and a detection reagent (e.g., a phosphospecific antibody or a fluorescent ATP analog).

-

Procedure:

-

Incubate the kinase with the pyrazole inhibitor.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

After a set incubation period, stop the reaction and quantify the amount of phosphorylated product using the chosen detection method.

-

-

Analysis: Determine the IC50 values from the dose-response curves.

Conclusion

Pyrazole derivatives have unequivocally demonstrated their immense potential as a versatile and potent class of enzyme inhibitors. Their synthetic tractability and the ability to modulate their physicochemical properties through substitution allow for the fine-tuning of their inhibitory activity and selectivity. The data and protocols presented in this guide underscore the significant role of the pyrazole scaffold in modern drug discovery and provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable heterocyclic system. The continued investigation into the synthesis of novel pyrazole derivatives and the detailed characterization of their interactions with a broader range of enzymatic targets will undoubtedly lead to the development of new and improved therapeutic agents for a multitude of diseases.

References

- 1. Prostaglandin G/H synthase 2 (COX2/PTGS2) | Abcam [abcam.com]

- 2. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. cusabio.com [cusabio.com]

- 7. assaygenie.com [assaygenie.com]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 16. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]